2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide
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Overview
Description
2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and amide functional groups makes them valuable intermediates in the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
It’s known that n-cyanoacetamides, a class to which this compound belongs, are important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with its targets, leading to a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
It’s known that derivatives of cyanoacetamide have diverse biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities reported for many derivatives of cyanoacetamide, it can be inferred that this compound may have significant molecular and cellular effects .
Preparation Methods
The synthesis of 2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-nitroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids depending on the specific reaction conditions .
Scientific Research Applications
2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide include:
2-cyano-N-(2-nitrophenyl)acetamide: Lacks the methoxy group but shares similar reactivity and applications.
2-cyano-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which affects its chemical reactivity and biological activity.
2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide: Contains an additional double bond, which can alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-17-9-3-2-7(13(15)16)6-8(9)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUZFNSQSQNDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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